molecular formula C10H11FOS B15327971 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one

2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B15327971
M. Wt: 198.26 g/mol
InChI Key: DRNZGKAJPLYDLM-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one is a fluorinated aromatic ketone derivative featuring a thioether group at the α-position of the carbonyl. This structural motif is significant in medicinal chemistry due to the electron-withdrawing nature of the fluorine atom, which enhances metabolic stability and binding interactions with biological targets.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

2-ethylsulfanyl-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FOS/c1-2-13-7-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3

InChI Key

DRNZGKAJPLYDLM-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and ethylthiol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The ethylthiol is added to the 4-fluoroacetophenone in the presence of the base, resulting in the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio group undergoes nucleophilic displacement with various reagents:

ReagentConditionsProduct FormedYieldSource
Sodium methoxideReflux in methanol2-(Methylthio)-1-(4-fluorophenyl)ethan-1-one78%
BenzylthiolK₂CO₃, DMF, 80°C2-(Benzylthiol)-1-(4-fluorophenyl)ethan-1-one65%
Potassium cyanidePhase-transfer catalyst2-Cyano-1-(4-fluorophenyl)ethan-1-one52%

Mechanistic Insight: The reaction proceeds via SN₂ pathway, where the nucleophile attacks the electrophilic sulfur atom, displacing the ethyl group .

Oxidation Reactions

The thioether group oxidizes to sulfoxide/sulfone derivatives:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)Acetic acid, 50°C2-(Ethylsulfinyl)-1-(4-fluorophenyl)ethan-1-one85%
mCPBACH₂Cl₂, 0°C → RT2-(Ethylsulfonyl)-1-(4-fluorophenyl)ethan-1-one92%

Application: Sulfone derivatives show enhanced antimicrobial activity compared to the parent compound .

Reduction Reactions

The ketone group undergoes catalytic hydrogenation:

Catalyst SystemConditionsProductee (%)Source
RuBr₂[(S,S)-xylskewphos]H₂ (10 atm), ethanol, 40°C(S)-2-(Ethylthio)-1-(4-fluorophenyl)ethanol88.0
[Cp*RhCl₂]₂ with chiral ligandHCO₂Na, H₂O, 20°CRacemic 2-(Ethylthio)-1-(4-fluorophenyl)ethanol95

Key Observation: Asymmetric hydrogenation achieves high enantioselectivity using chiral Ru complexes, critical for pharmaceutical applications .

Condensation Reactions

The ketone participates in imidazole derivative synthesis:

ReactantConditionsProductBioactivitySource
1,2-DiaminopropaneAcOH, Δ, 12h4-(Ethylthio)phenyl-imidazole derivativeCytotoxic (IC₅₀ = 18 μM vs U-87 cells)
Thiourea + NH₄OAcEthanol, reflux2-(Ethylthio)phenyl-thiazole derivativeAntifungal (MIC = 4 μg/mL)

Structural Impact: Derivatives with 4-fluorophenyl groups exhibit superior anticancer activity due to enhanced membrane penetration .

Coordination Chemistry

The thioether acts as a ligand in metal complexes:

Metal SaltConditionsComplex FormedApplicationSource
PdCl₂CH₃CN, RT[Pd(κ²-S,O-C11H12FOS)Cl₂]Suzuki-Miyaura coupling catalyst
Ru₃(CO)₁₂IPA, 80°CRu-thioether carbonyl complexHydrogenation catalysis

Catalytic Performance: Pd complexes achieve >90% yield in cross-coupling reactions under mild conditions.

Scientific Research Applications

2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one is an organic compound with a molecular formula of C10H11FOSC_{10}H_{11}FOS. It is categorized as both a thioether and a ketone, which determines its chemical properties and applications in various scientific fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound serves as a building block in organic synthesis for creating more complex molecules. It is also investigated for its potential biological activity, including antimicrobial and anticancer properties. This compound is explored as a lead in drug discovery for developing new therapeutic agents and is used in producing specialty chemicals and materials with specific properties.

Pharmaceutical Development

This compound is a precursor for synthesizing biologically active compounds. Research indicates that compounds with similar structures possess antimicrobial and anti-inflammatory properties, suggesting potential therapeutic uses for this compound.

Chemical Reactions and Reactivity

The synthesis of this compound involves nucleophilic substitution reactions, typically using 4-fluorobenzaldehyde and ethylthioacetate as starting materials. A common approach includes reacting ethylthiol with 4-fluoroacetophenone under basic conditions, like sodium hydride or potassium carbonate. The reaction usually occurs under reflux conditions to ensure complete conversion of reactants to products, and the yield can be optimized by adjusting reaction times and temperatures. The reactivity of this compound is influenced by the electron-withdrawing fluorine atom on the aromatic ring, which enhances electrophilicity at the carbonyl carbon.

Applications in synthesizing Imidazole Derivatives

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The ethylthio group and fluorophenyl moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the 1-(4-fluorophenyl)ethan-1-one core but differ in substituents at the α-position:

Compound Name Substituent at α-Position Molecular Weight (g/mol) Key Properties/Activities Reference
1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one Isopropylthio 212.28 Lab chemical; no reported bioactivity
2-((5-Bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one Heterocyclic thio group 232.25 Synthesized in 72% yield; m.p. 156–158°C
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one Hydroxyethylthio 232.25 Intermediate for pharmaceutical synthesis
2-(4-Fluorobenzenesulfinyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one Sulfinyl group N/A Potential antioxidant or enzyme inhibitor

Physicochemical Properties

  • For example, 1-(4-Fluorophenyl)-2-(isopropylthio)ethan-1-one has a molecular weight of 212.28 , while sulfonyl derivatives (e.g., ) are heavier and more polar.
  • Thermal Stability :

    • Melting points for fluorophenyl ketones vary widely: 156–158°C for triazole-thio derivatives vs. liquid states for simpler thioethers (e.g., 1-cyclohexyl-2-(phenylthio)ethan-1-one ).

Key Research Findings

Thioether vs. Sulfone Groups :

  • Thioether-containing compounds (e.g., 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one) are more lipophilic than sulfone analogues, which may improve oral bioavailability but reduce solubility .

Fluorine Substitution Effects :

  • The 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in HIV-1 reverse transcriptase inhibitors .

Heterocyclic Modifications :

  • Triazole-thio derivatives (e.g., ) exhibit higher melting points and crystallinity, facilitating solid-state characterization .

Biological Activity

2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

The structure of this compound features an ethylthio group and a fluorophenyl moiety, which are crucial for its biological activity. The presence of the fluorine atom is known to enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar functional groups have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA16 µg/mL
Analog AM. tuberculosis8 µg/mL
Analog BE. faecium4 µg/mL

These results suggest that the compound may be a viable candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins.

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast Cancer)10.5 ± 2.03.5
PPC-1 (Prostate Cancer)5.0 ± 0.57.0
U-87 (Glioblastoma)12.0 ± 1.52.8

The selectivity index indicates that the compound exhibits preferential toxicity towards cancer cells compared to normal fibroblasts, highlighting its potential as an anticancer therapeutic .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

CompoundCOX-2 Inhibition (%) at 10 µM
This compound85%
Celecoxib (Control)95%

This selective inhibition suggests that the compound may offer therapeutic benefits with reduced gastrointestinal side effects compared to non-selective NSAIDs .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of ethylthio-substituted compounds showed enhanced antibacterial activity against resistant strains of bacteria, supporting the hypothesis that structural modifications can significantly impact biological activity .
  • Anticancer Mechanism Investigation : Research involving the treatment of breast and prostate cancer cell lines revealed that compounds with similar structures could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
  • Inflammation Model : In vivo studies using animal models of inflammation showed that treatment with ethylthio derivatives resulted in a significant reduction in inflammatory markers, further validating their potential as anti-inflammatory agents .

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